molecular formula C8H8F2O B179111 (1R)-1-(3,4-difluorophenyl)ethan-1-ol CAS No. 126534-41-6

(1R)-1-(3,4-difluorophenyl)ethan-1-ol

Cat. No. B179111
M. Wt: 158.14 g/mol
InChI Key: WSIJRUFDDILTTN-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(3,4-Difluorophenyl)ethan-1-ol, also known as 3,4-difluorophenylethanol, is a monofluorinated alcohol with a wide range of biological and pharmaceutical applications. It is a colorless, volatile liquid with a pleasant odor and a boiling point of approximately 83°C. This compound has been studied extensively in recent years due to its potential use in a variety of applications, including drug synthesis, pharmaceuticals, and laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of (1R)-1-(3,4-difluorophenyl)ethan-1-ol can be achieved through a Grignard reaction followed by reduction.

Starting Materials
3,4-difluorobenzene, magnesium, ethyl bromide, lithium aluminum hydride, water, diethyl ethe

Reaction
Step 1: Formation of Grignard reagent, 3,4-difluorobenzene is reacted with magnesium in anhydrous diethyl ether to form the Grignard reagent, (3,4-difluorophenyl)magnesium bromide., Step 2: Addition of ethyl bromide, The Grignard reagent is then slowly added to a solution of ethyl bromide in diethyl ether at low temperature to form the desired product, (1R)-1-(3,4-difluorophenyl)ethan-1-ol., Step 3: Reduction, The product is then reduced using lithium aluminum hydride in dry diethyl ether to yield the final product, (1R)-1-(3,4-difluorophenyl)ethan-1-ol., Step 4: Isolation, The product is isolated by filtration and washed with water to remove any impurities.

Scientific Research Applications

(1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol has been studied extensively in recent years due to its potential use in a variety of scientific applications. This compound has been found to be an effective reagent in the synthesis of several pharmaceuticals, including antifungal and anti-inflammatory drugs. It has also been used in the synthesis of a variety of fluorinated polymers, which have potential applications in the medical, electronics, and automotive industries. Additionally, (1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning.

Mechanism Of Action

The mechanism of action of (1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning. This inhibition is thought to be due to the presence of the fluorine atoms in the molecule, which form hydrogen bonds with the active site of the enzyme. This interaction disrupts the enzyme’s normal function, leading to an inhibition of its activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol are largely unknown. However, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning. Inhibition of this enzyme could lead to an increase in acetylcholine levels, which could potentially improve memory and learning. Additionally, (1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol has been studied as a potential inhibitor of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators. Inhibition of this enzyme could lead to a decrease in inflammation.

Advantages And Limitations For Lab Experiments

(1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol has several advantages for use in laboratory experiments. This compound is relatively inexpensive and easy to synthesize, and it is also relatively non-toxic and has a pleasant odor. Additionally, this compound has a high boiling point, which makes it suitable for use in a variety of laboratory applications. However, this compound is also volatile and flammable, and it has a low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for (1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol. This compound could be used in the synthesis of novel pharmaceuticals, such as antifungal and anti-inflammatory drugs. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for memory and learning disorders. Finally, this compound could also be used in the synthesis of fluorinated polymers, which have potential applications in the medical, electronics, and automotive industries.

properties

IUPAC Name

(1R)-1-(3,4-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIJRUFDDILTTN-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(3,4-difluorophenyl)ethan-1-ol

CAS RN

126534-41-6
Record name (αR)-3,4-Difluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126534-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(3,4-Difluorophenyl)ethan-1-ol
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